![molecular formula C11H8BrClN2O2 B2450204 Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate CAS No. 127448-21-9](/img/structure/B2450204.png)
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H8BrClN2O2 . It has a molecular weight of 315.56 .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, has been a subject of research in recent years . The synthesis often involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate includes a naphthyridine core, which is a bicyclic compound consisting of two fused pyridine rings . The compound also contains bromine and chlorine substituents, as well as an ethyl ester group .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, can undergo a variety of chemical reactions . These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has a number of physical and chemical properties. It has an ACD/LogP value of 1.99, indicating its lipophilicity . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . It has a polar surface area of 52.08 Ų . The compound has a density of 1.638 g/cm³, a flash point of 187 °C, and a boiling point of 385.7 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound closely related to Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, has been synthesized using a method involving masking, regiosselective deprotonation, methylation, and regeneration of double bonds (Kiely, 1991). Another closely related compound, Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, has been efficiently synthesized using microwave irradiation, highlighting its importance as an intermediate for naphthyridone derivatives with broad biological activity (Leyva-Ramos et al., 2017).
Potential Biological Applications
Compounds structurally related to Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate have shown significant antibacterial activity. For instance, 7-amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids, which share a similar naphthyridine core, were synthesized and evaluated for their antibacterial properties (Sanchez & Gogliotti, 1993). Additionally, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012), a tacrine derivative, has demonstrated neuroprotective properties by reducing cell death and enhancing the expression of antiapoptotic proteins (Orozco et al., 2004).
Application in Antimalarial Research
A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, which are structurally similar to Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, have been prepared and showed significant antimalarial activity. These compounds were synthesized via nucleophilic replacement and tested in vivo against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1985).
Future Directions
1,5-Naphthyridine derivatives, including Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, have significant importance in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring these activities further, developing new synthetic strategies, and studying the reactivity of these compounds .
Mechanism of Action
Target of Action
The primary targets of Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate are currently unknown. This compound belongs to the 1,5-naphthyridine derivatives, which are known to exhibit a variety of biological activities . .
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . These reactions could potentially affect various biochemical pathways.
Result of Action
Given the known biological activities of 1,5-naphthyridine derivatives , it is possible that this compound may have similar effects.
Action Environment
It is known that the compound is a derivative of a chlorinated aromatic carboxylic acid , suggesting that it may be sensitive to certain environmental conditions such as pH.
properties
IUPAC Name |
ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQBOGNQIZCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=NC2=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.